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Introduction
DPDPE ([D-Pen²,D-Pen⁵]enkephalin) trifluoroacetate is a synthetic, cyclic pentapeptide and a

highly selective agonist for the δ-opioid receptor (DOR). Developed in the early 1980s as a

structural modification of met-enkephalin, it was the first highly selective DOR agonist to be

created.[1] Its conformational constraint, provided by the disulfide bond between two D-

penicillamine residues, contributes to its high affinity and selectivity, making it an invaluable tool

in pharmacological research to investigate the physiological and pathological roles of the δ-

opioid system.[2][3] This guide provides a comprehensive overview of its structure, chemical

properties, biological activity, and relevant experimental methodologies.

Structure and Chemical Identity
DPDPE is a cyclic peptide with a disulfide bridge. The trifluoroacetate salt form is common for

synthetic peptides, improving solubility and stability.

Formal Name: L-tyrosyl-3-mercapto-D-valylglycyl-L-phenylalanyl-3-mercapto-D-valine, cyclic

(2->5)-disulfide, trifluoroacetate salt.[4]

Synonyms: [D-Pen²,D-Pen⁵]Enkephalin, (4S,7S,13S)-13-[[(2S)-2-Amino-3-(4-

hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-
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5,8,11-triazacyclotetradecane-4-carboxylic acid.[1][4]

Peptide Sequence: Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH

Table 1: Chemical and Physical Properties
Property Value Reference

Molecular Formula C₃₀H₃₉N₅O₇S₂ · XCF₃COOH [4][5]

Molecular Weight 645.8 g/mol (free base) [1][4][5]

Appearance Lyophilized powder [4][6]

Purity Typically >95% [4][6]

Solubility
1 mg/mL in water; 10 mM in

DMSO
[4][7]

Storage

Store powder at -20°C for up

to 3 years. Store solutions at

-80°C for up to 1 year.

[5][7]
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Biological Activity and Receptor Selectivity
DPDPE is a prototypical δ-opioid receptor agonist, exhibiting high selectivity over μ- and κ-

opioid receptors. This selectivity allows for the specific investigation of DOR-mediated effects,

such as analgesia, anticonvulsant activity, and potential roles in mood regulation without the

side effects associated with μ-opioid receptor activation.[4][6][8]
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Table 2: Opioid Receptor Binding Affinity and Functional
Activity

Receptor
Subtype

Assay Type Species/Tissue Value Reference

δ-Opioid

Receptor

Kᵢ (Binding

Affinity)

Rat Brain

Homogenates
2.7 nM [4][5][6]

μ-Opioid

Receptor

Kᵢ (Binding

Affinity)

Rat Brain

Homogenates
713 nM [4][5][6]

κ-Opioid

Receptor

Kᵢ (Binding

Affinity)

Rat Brain

Homogenates
>1,500 nM [4][5][6]

δ-Opioid

Receptor

EC₅₀ (Functional

Activity)

Mouse Vas

Deferens
5.2 nM [7][8]

δ-Opioid

Receptor

IC₅₀ (Functional

Activity)

Mouse Vas

Deferens
4.14 nM [5]

μ-Opioid

Receptor

IC₅₀ (Functional

Activity)

Guinea Pig

Myenteric Plexus
3,000 nM [5]

The data clearly demonstrates DPDPE's greater than 250-fold selectivity for the δ-opioid

receptor over the μ- and κ-opioid receptors in rat brain homogenates.[5]

Signaling Pathways
As a G-protein-coupled receptor (GPCR) agonist, DPDPE initiates a cascade of intracellular

events upon binding to the δ-opioid receptor. The primary signaling route is through the G-

protein pathway, which involves the dissociation of the Gα and Gβγ subunits.[9] This leads to

the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the modulation of

various ion channels. DPDPE-induced signaling can also activate the MAP kinase pathway,

specifically the ERK cascade, in an Src-dependent manner.[9]
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Caption: DPDPE G-protein-mediated signaling pathway.
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Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol outlines a general procedure to determine the binding affinity (Kᵢ) of DPDPE for

the δ-opioid receptor using a competitive binding assay with a radiolabeled ligand.

Methodology:

Membrane Preparation: Homogenize rat brain tissue in a cold buffer (e.g., 50 mM Tris-HCl,

pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the

supernatant and centrifuge at high speed to pellet the membranes. Resuspend the

membrane pellet in the assay buffer.[10]

Assay Setup: In a series of tubes, combine the prepared membranes, a fixed concentration

of a radiolabeled δ-opioid receptor ligand (e.g., [³H]-Naltrindole), and varying concentrations

of unlabeled DPDPE (the competitor).

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to

allow the binding to reach equilibrium.[10]

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the

bound radioligand from the unbound. Wash the filters quickly with cold assay buffer to

remove non-specifically bound radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm

of the DPDPE concentration. Determine the IC₅₀ value (the concentration of DPDPE that

inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-

Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and

Kₔ is its dissociation constant.
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Caption: Workflow for a competitive radioligand binding assay.

Protocol: Peptide Purity Analysis by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method to

assess the purity of synthetic peptides like DPDPE trifluoroacetate.

Methodology:

Sample Preparation: Dissolve the lyophilized DPDPE powder in a suitable solvent, typically a

mixture of the mobile phases (e.g., water with 0.1% trifluoroacetic acid).
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System Setup: Use an RP-HPLC system equipped with a C18 column. The mobile phases

typically consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in

acetonitrile).[11][12]

Elution Gradient: Equilibrate the column with a low percentage of Solvent B. After injecting

the sample, apply a linear gradient of increasing Solvent B concentration to elute the peptide

and any impurities.

Detection: Monitor the column eluent using a UV detector, typically at a wavelength of 214

nm or 280 nm, where the peptide bonds and aromatic residues (Tyrosine, Phenylalanine)

absorb light, respectively.

Data Analysis: The resulting chromatogram will show peaks corresponding to the different

components in the sample. The area of the main peak relative to the total area of all peaks

provides a quantitative measure of the peptide's purity.
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Caption: General workflow for peptide purity analysis by RP-HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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